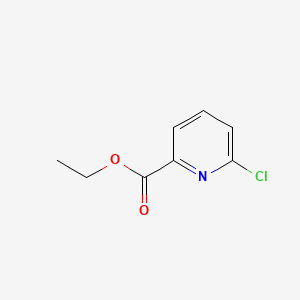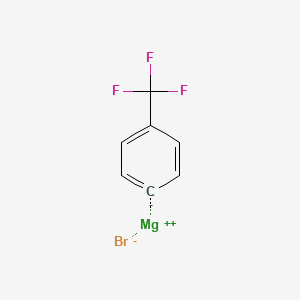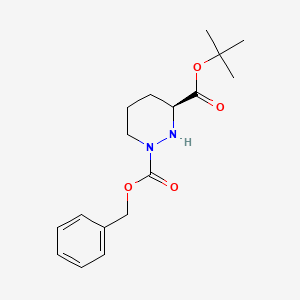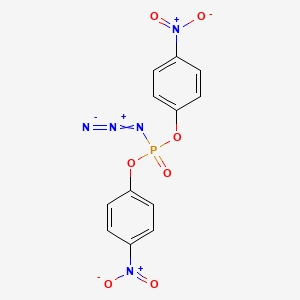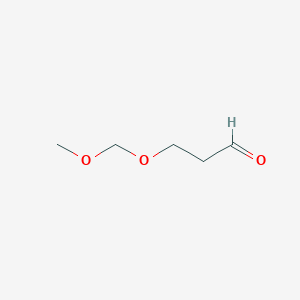
Ethyl 3-acetylbenzoate
概要
説明
Ethyl 3-acetylbenzoate is a chemical compound with the molecular formula C11H12O3 . Its average mass is 192.211 Da and its monoisotopic mass is 192.078644 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 3-acetylbenzoate consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . For more detailed structural analysis, you may refer to resources like ChemSpider .Chemical Reactions Analysis
Esters, including Ethyl 3-acetylbenzoate, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
Ethyl 3-acetylbenzoate has a predicted boiling point of 306.1±25.0 °C and a predicted density of 1.096±0.06 g/cm3 . It is a solid at room temperature and should be stored in a sealed container in a dry environment .科学的研究の応用
1. Diagnostic Imaging Agent Development
Ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, a derivative of Ethyl 3-acetylbenzoate, has been utilized in the development of diagnostic imaging agents. This compound has been studied for its ability to form fine particles of various sizes, morphologies, and degrees of crystallinity, depending on the experimental conditions. These particles have been characterized using X-ray diffraction studies, revealing two distinct polymorphic forms and evidence for a third (Bosch, Škapin, & Matijević, 2004).
2. Green Chemistry in Pharmaceutical Research
Ethyl 3-acetylbenzoate derivatives have been explored in green chemistry applications, specifically in Suzuki coupling reactions. These reactions are fundamental in synthesizing biaryls, which are crucial in pharmaceutical research. The use of water as the primary solvent in these reactions aligns with the principles of green chemistry, promoting environmentally friendly and cost-effective methods in pharmaceutical chemistry (Costa et al., 2012).
3. Antibacterial Agent Synthesis
Compounds derived from Ethyl 3-acetylbenzoate have been synthesized and evaluated for their antibacterial properties. Studies have focused on microwave-assisted synthesis of chalcone and its analogues, exhibiting significant in vitro antibacterial efficacy. These studies also include computational approaches like Density Functional Theory to understand the electronic structure and potential antibacterial mechanism of these compounds (Khan et al., 2019).
4. Antifungal Activity and Protein Interaction
Ethyl 3-acetylbenzoate derivatives have been synthesized and tested for their antifungal activity. Some of these compounds, such as Ethyl-1H-benzotriazol-1-acetate, have shown moderate to good activity against fungal strains like C. albicans. Additionally, computational docking studies have been conducted to understand their interaction with specific receptors, which can provide insights into their mode of action and potential therapeutic applications (Toraskar, Kadam, & Kulkarni, 2009).
5. Metallomesogenic Complexes Synthesis
Research has been conducted on synthesizing metallomesogenic complexes using derivatives of Ethyl 3-acetylbenzoate. These complexes have applications in materials science, particularly in the creation of liquid crystal displays and other advanced materials (Kovganko & Kovganko, 2013).
Safety And Hazards
特性
IUPAC Name |
ethyl 3-acetylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-5-9(7-10)8(2)12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTGDCLCPJJWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461579 | |
| Record name | Ethyl 3-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-acetylbenzoate | |
CAS RN |
37847-24-8 | |
| Record name | Ethyl 3-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







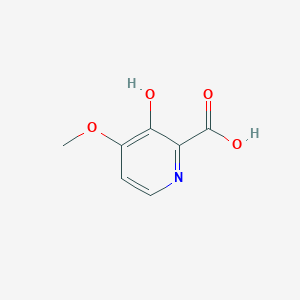
![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)
